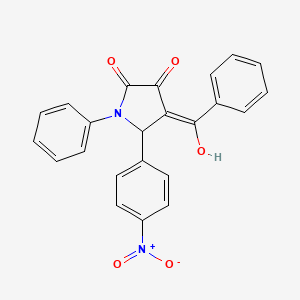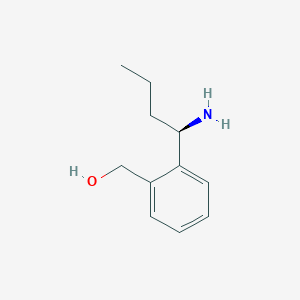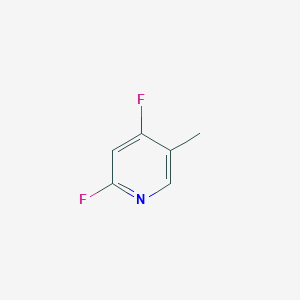
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable amine to form an intermediate, followed by cyclization and nitration reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions of the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound or its derivatives may be explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents. Examples are:
- 4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- 4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H16N2O5 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16N2O5/c26-21(16-7-3-1-4-8-16)19-20(15-11-13-18(14-12-15)25(29)30)24(23(28)22(19)27)17-9-5-2-6-10-17/h1-14,20,26H/b21-19+ |
InChI-Schlüssel |
DZXYUBRZKZNJAO-XUTLUUPISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)





![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
